

Application Note: Protocol for N-Alkylation of 5-Methylpyridin-2(1H)-one

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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B3021862

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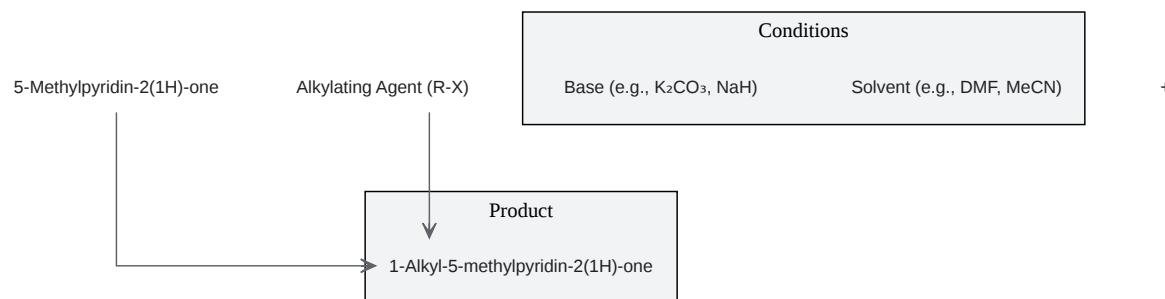
Audience: Researchers, scientists, and drug development professionals.

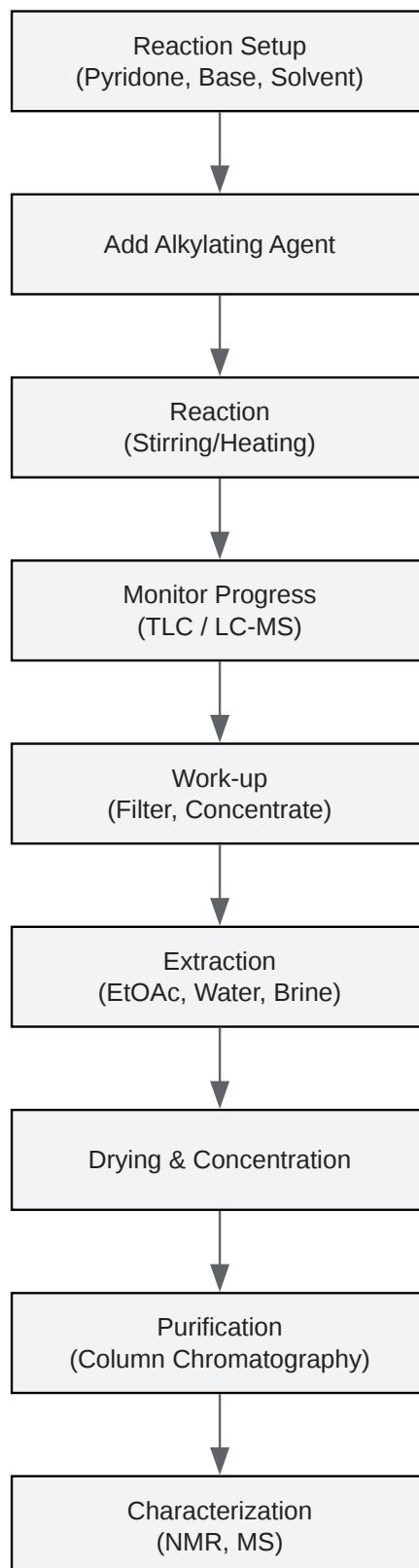
Introduction

5-Methylpyridin-2(1H)-one is a key heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents. The functionalization of its nitrogen atom via N-alkylation is a critical step in modifying the pharmacological properties of these molecules. The direct N-alkylation of 2-pyridone derivatives is a common synthetic strategy; however, it presents a significant challenge in controlling regioselectivity. The deprotonated 2-pyridone is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.^{[1][2][3]} The reaction conditions—including the choice of base, solvent, and alkylating agent—are crucial for steering the reaction towards the desired N-alkylated product.^{[3][4]} This document provides a detailed protocol for the N-alkylation of **5-Methylpyridin-2(1H)-one**, a summary of various reaction conditions, and graphical workflows to guide researchers.

General Reaction Scheme

The N-alkylation of **5-Methylpyridin-2(1H)-one** proceeds by deprotonation of the pyridone nitrogen followed by nucleophilic attack on an alkylating agent (R-X).



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